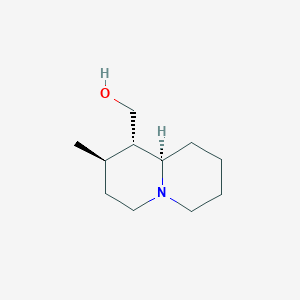

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol

Description

Properties

IUPAC Name |

[(1S,2R,9aR)-2-methyl-2,3,4,6,7,8,9,9a-octahydro-1H-quinolizin-1-yl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21NO/c1-9-5-7-12-6-3-2-4-11(12)10(9)8-13/h9-11,13H,2-8H2,1H3/t9-,10+,11-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KQSUTGPPNQPQPW-OUAUKWLOSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN2CCCCC2C1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CCN2CCCC[C@@H]2[C@H]1CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

183.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol typically involves multiple steps, starting from simpler organic molecules. One common synthetic route involves the cyclization of appropriate precursors under specific conditions to form the quinolizidine ring system. The reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure the desired stereochemistry is achieved.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures to ensure the consistency and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

(1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol can undergo various chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This involves replacing one functional group with another, often using specific reagents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The conditions for these reactions typically involve controlled temperatures, specific solvents, and sometimes the use of catalysts to increase reaction rates and selectivity.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or aldehydes, reduction could produce alcohols or alkanes, and substitution could introduce new functional groups such as halides or amines.

Scientific Research Applications

Chemistry

In chemistry, (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used to study the effects of quinolizidine derivatives on biological systems. It may serve as a model compound for understanding the interactions between similar molecules and biological targets.

Medicine

In medicine, this compound has potential applications as a therapeutic agent. Its structure may allow it to interact with specific molecular targets, making it a candidate for drug development.

Industry

In the industrial sector, this compound can be used in the production of specialty chemicals, pharmaceuticals, and other high-value products. Its unique properties make it suitable for various applications, including as a precursor for more complex molecules.

Mechanism of Action

The mechanism of action of (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets, potentially modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

Key Observations:

Stereochemical Influence : The (1S,2R,9R) configuration distinguishes it from trans-isomers (e.g., 10248-30-3), which may exhibit divergent binding affinities to biological targets such as ion channels or enzymes .

Core Modifications: Compounds like 64119-88-6 and 725250-80-6 feature alternative fused-ring systems (naphthyridine or indolizidine), which reduce similarity but introduce diverse pharmacological potentials, such as antiviral or anti-inflammatory activities .

Table 2: Physical and Hazard Profiles

- Stability: Quinolizidine derivatives are generally stable under recommended storage conditions but may degrade under strong acidic or oxidative environments .

- Ecological Impact: Limited data exist, but methyl-substituted analogs may exhibit higher persistence due to increased hydrophobicity .

Biological Activity

The compound (1S,2R,9R)-2-Methyl-octahydro-2H-quinolizidine-1-methanol , with the molecular formula and a molecular weight of 183.29 g/mol, belongs to the class of quinolizidine alkaloids. These compounds are known for their diverse biological activities, including effects on the central nervous system and potential therapeutic applications. This article reviews the biological activity of this specific compound, focusing on its pharmacological properties and potential therapeutic uses.

| Property | Value |

|---|---|

| Molecular Formula | C11H21NO |

| Molecular Weight | 183.29 g/mol |

| CAS Number | 176210-35-8 |

1. Pharmacological Effects

Research indicates that quinolizidine derivatives exhibit a range of biological activities, including:

The mechanisms through which quinolizidine alkaloids exert their biological effects often involve interaction with neurotransmitter receptors or modulation of ion channels. For instance:

- Receptor Interaction : Some quinolizidine derivatives have been shown to interact with G-protein-coupled receptors (GPCRs), which play crucial roles in various physiological processes . The specific receptor interactions for this compound remain to be fully elucidated.

Study on Antimicrobial Properties

A study evaluating the antimicrobial properties of various quinolizidine derivatives found that certain structural modifications could enhance antibacterial activity. While specific data on this compound was not provided, it is hypothesized that similar modifications could yield positive results .

Neuropharmacological Assessment

In a neuropharmacological assessment involving related compounds, researchers noted significant effects on anxiety-like behaviors in animal models. The potential for this compound to influence such behaviors warrants further investigation due to its structural similarity to known anxiolytics .

Q & A

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.